2-Tert-butylphosphonoyl-2-methylpropane
Overview
Description
2-Tert-butylphosphonoyl-2-methylpropane is an organophosphorus compound with the molecular formula C8H19OP. It is a phosphine oxide characterized by the presence of two tert-butyl groups attached to the phosphorus atom. This compound is known for its stability and is used in various chemical reactions and applications.
Preparation Methods
2-Tert-butylphosphonoyl-2-methylpropane can be synthesized through the air oxidation of ditert-butylphosphine. The reaction typically involves exposing ditert-butylphosphine to air for a couple of days, resulting in the formation of ditert-butylphosphine oxide with a yield of around 20% . Single crystals of ditert-butylphosphine oxide can be grown from the reaction mixture at ambient temperature .
Chemical Reactions Analysis
2-Tert-butylphosphonoyl-2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert ditert-butylphosphine oxide back to ditert-butylphosphine.
Substitution: It can participate in substitution reactions where the tert-butyl groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like oxygen for oxidation and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Tert-butylphosphonoyl-2-methylpropane has several scientific research applications, including:
Biology and Medicine: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which ditert-butylphosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used. The compound’s phosphine oxide group plays a crucial role in stabilizing the metal-ligand complex, facilitating various chemical transformations .
Comparison with Similar Compounds
2-Tert-butylphosphonoyl-2-methylpropane can be compared with other similar compounds such as:
Tri-tert-butylphosphine: Another phosphine compound with three tert-butyl groups.
Ditert-butylchlorophosphine: A chlorophosphine with two tert-butyl groups.
Diphenylphosphine oxide: A phosphine oxide with two phenyl groups instead of tert-butyl groups.
Tributylphosphine oxide: A phosphine oxide with three butyl groups.
This compound is unique due to its specific structure, which provides distinct steric and electronic properties, making it suitable for specific catalytic applications .
Properties
IUPAC Name |
2-tert-butylphosphonoyl-2-methylpropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19OP/c1-7(2,3)10(9)8(4,5)6/h10H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLNFGJYRKJXQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19OP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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